molecular formula C10H10N4O2 B14076182 7-Hydroxy-6-isopropyl-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile

7-Hydroxy-6-isopropyl-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile

Cat. No.: B14076182
M. Wt: 218.21 g/mol
InChI Key: VCXVFQORVGYSPZ-UHFFFAOYSA-N
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Description

7-Hydroxy-6-isopropyl-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family

Preparation Methods

The synthesis of 7-Hydroxy-6-isopropyl-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile can be achieved through a Biginelli-type reaction. This reaction involves the condensation of 5-amino-3-arylpyrazole-4-carbonitriles with aldehydes and 1,3-dicarbonyl compounds in boiling DMF (dimethylformamide) without the need for catalysts . The reaction proceeds efficiently, yielding the desired product in good yields. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high purity and yield.

Chemical Reactions Analysis

7-Hydroxy-6-isopropyl-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups, altering the compound’s properties.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or halides. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

7-Hydroxy-6-isopropyl-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Hydroxy-6-isopropyl-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile involves its interaction with molecular targets such as CDK2. The compound binds to the active site of CDK2, inhibiting its activity and preventing the phosphorylation of target proteins. This inhibition leads to cell cycle arrest and apoptosis in cancer cells . The molecular docking studies have confirmed the good fit of the compound into the CDK2 active site through essential hydrogen bonding interactions.

Comparison with Similar Compounds

Similar compounds to 7-Hydroxy-6-isopropyl-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile include other pyrazolo[1,5-a]pyrimidine derivatives such as:

Properties

IUPAC Name

7-hydroxy-5-oxo-6-propan-2-yl-4H-pyrazolo[1,5-a]pyrimidine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O2/c1-5(2)7-9(15)13-8-6(3-11)4-12-14(8)10(7)16/h4-5,16H,1-2H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCXVFQORVGYSPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(N2C(=C(C=N2)C#N)NC1=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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